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Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxobutyl)cyclohexanone is a key intermediate in organic synthesis, particularly in the
construction of bicyclic systems through the Robinson annulation reaction. As a 1,5-diketone, it
possesses two reactive carbonyl functionalities, making it a versatile building block for the
synthesis of various complex molecules, including natural products and pharmacologically
active compounds. This document provides detailed application notes and experimental
protocols for the synthesis of 2-(3-Oxobutyl)cyclohexanone via two common and effective
methods: the base-catalyzed Michael addition and the Stork enamine synthesis.

Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 2-
(3-Oxobutyl)cyclohexanone
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Property Value Source
Molecular Formula C10H1602 --INVALID-LINK--
Molecular Weight 168.23 g/mol --INVALID-LINK--
CAS Number 26942-62-1 --INVALID-LINK--
2-(3-oxobutyl)cyclohexan-1-
IUPAC Name --INVALID-LINK--
one
0 (ppm): 209.1, 208.7, 50.1,
13C NMR (CDCIs) 42.1, 39.8, 30.0, 27.9, 25.1, --INVALID-LINK--

249,213

GC-MS (m/z)

Top Peak: 43, 2nd Highest:
111, 3rd Highest: 98

~-INVALID-LINK--[1]

ble 2: C : ¢ Synthesi |

Parameter

Protocol 1: Base-Catalyzed
Michael Addition

Protocol 2: Stork Enamine
Synthesis

Key Reagents

Cyclohexanone, Methyl Vinyl
Ketone, Base (e.g., Sodium
Ethoxide)

Cyclohexanone, Pyrrolidine,
Methyl Vinyl Ketone, Acid
catalyst (for hydrolysis)

Reaction Type

Michael Addition

Enamine formation followed by
Michael Addition and
Hydrolysis

Advantages

Fewer steps, readily available

reagents.

Milder reaction conditions,
avoids self-condensation of

cyclohexanone.[2]

Disadvantages

Risk of polymerization of MVK
and self-condensation of

cyclohexanone.

Requires an additional step for
enamine formation and

subsequent hydrolysis.

Typical Yield

Moderate to Good

Good to High[3]
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Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition of
Cyclohexanone and Methyl Vinyl Ketone

This protocol describes the direct Michael addition of cyclohexanone to methyl vinyl ketone,
catalyzed by a base, to yield 2-(3-Oxobutyl)cyclohexanone. This reaction is the first step of
the Robinson annulation sequence.[4]

Materials

¢ Cyclohexanone

o Methyl Vinyl Ketone (freshly distilled)

e Sodium Ethoxide (or other suitable base)

» Ethanol (anhydrous)

¢ Diethyl ether

e Saturated aqueous ammonium chloride solution
e Anhydrous magnesium sulfate

» Round-bottom flask

e Magnetic stirrer

» Reflux condenser

e Separatory funnel

Rotary evaporator

Procedure

e Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.
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» Addition of Reactants: To the stirred solution, add cyclohexanone (1.0 eq). Subsequently,
add freshly distilled methyl vinyl ketone (1.1 eq) dropwise at room temperature.

o Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, quench the reaction by adding saturated agueous ammonium
chloride solution.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50
mL).

» Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium
sulfate.

o Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure
using a rotary evaporator to obtain the crude product.

« Purification: Purify the crude 2-(3-Oxobutyl)cyclohexanone by vacuum distillation or
column chromatography on silica gel.

Protocol 2: Synthesis via Stork Enamine Alkylation

This method involves the formation of an enamine from cyclohexanone and a secondary amine
(e.g., pyrrolidine), followed by a Michael addition to methyl vinyl ketone and subsequent
hydrolysis to yield the desired 1,5-diketone. The Stork enamine synthesis offers a milder
alternative to the direct base-catalyzed Michael addition.[2][3]

Materials

e Cyclohexanone
e Pyrrolidine
e p-Toluenesulfonic acid (catalytic amount)

e Toluene
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o Methyl Vinyl Ketone (freshly distilled)

e Dioxane

e Hydrochloric acid (aqueous solution)

o Diethyl ether

e Saturated aqueous sodium bicarbonate solution
e Anhydrous magnesium sulfate

e Round-bottom flask with Dean-Stark trap

e Magnetic stirrer

» Reflux condenser

e Separatory funnel

 Rotary evaporator

Procedure

Step 1: Enamine Formation

o Reaction Setup: To a solution of cyclohexanone (1.0 eq) in dry toluene in a round-bottom
flask equipped with a Dean-Stark trap, add pyrrolidine (1.2 eq) and a catalytic amount of p-
toluenesulfonic acid.

o Azeotropic Water Removal: Heat the mixture to reflux and continue until the theoretical
amount of water has been collected in the Dean-Stark trap.

¢ |solation of Enamine: Cool the reaction mixture and remove the toluene under reduced
pressure. The crude enamine is typically used in the next step without further purification.

Step 2: Michael Addition

e Reaction Setup: Dissolve the crude enamine from Step 1 in dioxane.
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» Addition of Michael Acceptor: Add freshly distilled methyl vinyl ketone (1.1 eq) to the
enamine solution at room temperature.

e Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by
TLC.

Step 3: Hydrolysis

 Acidification: To the reaction mixture, add an aqueous solution of hydrochloric acid to
hydrolyze the iminium salt intermediate.

e Stirring: Stir the mixture vigorously for 1-2 hours at room temperature.

o Neutralization and Extraction: Neutralize the mixture with a saturated aqueous sodium
bicarbonate solution and extract with diethyl ether (3 x 50 mL).

e Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous
magnesium sulfate.

e Solvent Removal and Purification: Filter the drying agent and remove the solvent under
reduced pressure. Purify the crude product by vacuum distillation or column chromatography
on silica gel.

Visualizations
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Caption: Workflow for the Base-Catalyzed Michael Addition.
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Protocol 2: Stork Enamine Synthesis

Start
I
Step 1: Enamine Formation

4 N\

React Cyclohexanone, Pyrrolidine,
and p-TsOH in Toluene

!

Azeotropic Water Removal

!

Isolate Crude Enamine

4 N\

Step 2: Miclvael Addition

Dissolve Enamine in Dioxane

}

Add Methyl Vinyl Ketone

|

Stir at Room Temperature
(12-24h)

Step 3: H derolysis

Acid Hydrolysis (HCI)

|

Neutralize and Extract

!

Wash, Dry, and Remove Solvent

!

Purification
g T J

2-(3-Oxobutyl)cyclohexanone

- J

Click to download full resolution via product page

Caption: Workflow for the Stork Enamine Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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